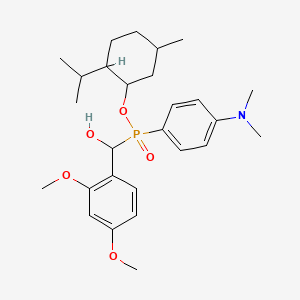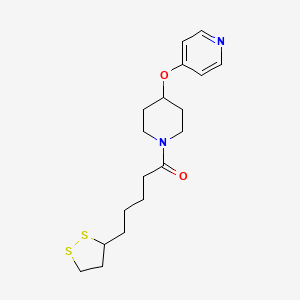
5-(1,2-Dithiolan-3-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-Dithiolan-3-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)pentan-1-one, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-010 is a synthetic compound that has been developed through a rational drug design approach. It is a potent inhibitor of the protein-protein interaction between NLRP3 and ASC, which is involved in the activation of the inflammasome.
Wissenschaftliche Forschungsanwendungen
Piperidine Derivatives in Scientific Research
Insecticidal Activity : Pyridine derivatives, including those with piperidine moieties, have been evaluated for their insecticidal activity against pests like the cowpea aphid. Certain pyridine derivatives displayed potent insecticidal properties, with one compound showing significantly higher activity than the commercial insecticide acetamiprid (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Corrosion Inhibition : Piperidine derivatives have also been investigated for their potential as corrosion inhibitors on metal surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to predict the inhibition efficiencies of these derivatives on iron corrosion, demonstrating their potential application in protecting metals (Kaya et al., 2016).
Dithiolane Moieties in Scientific Research
- Flavor Chemistry : Research into cyclic 1,2-dithiaketones, including dithiolanes, has explored their contributions to the flavor profile of meats. These compounds have been identified for their fatty, spicy, roasty, mushroom, and sulfury notes, indicating their potential applications in food science and flavor engineering (Weyerstahl & Oldenburg, 1998).
Eigenschaften
IUPAC Name |
5-(dithiolan-3-yl)-1-(4-pyridin-4-yloxypiperidin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S2/c21-18(4-2-1-3-17-9-14-23-24-17)20-12-7-16(8-13-20)22-15-5-10-19-11-6-15/h5-6,10-11,16-17H,1-4,7-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIFWPBKZFBZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2706229.png)
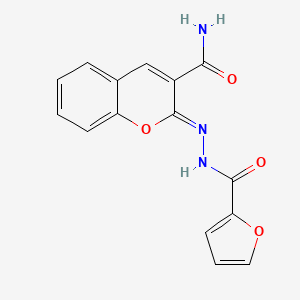
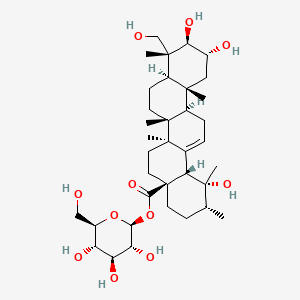
![ethyl 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
![N-(2-furylmethyl)-2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B2706234.png)
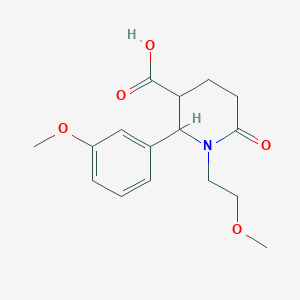
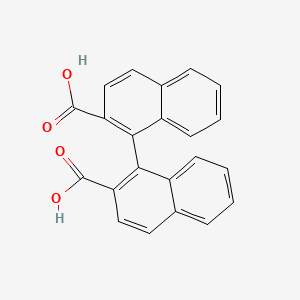
![5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2706237.png)
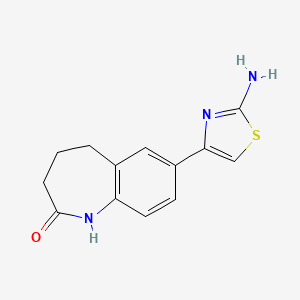
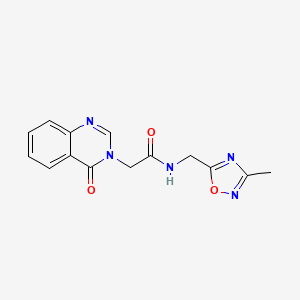
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706240.png)
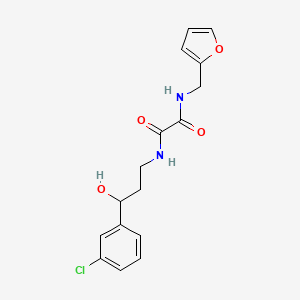
![3-[(1-Naphthalen-2-ylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2706248.png)
